molecular formula C11H12N2O3S B245775 1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole

1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole

Cat. No. B245775
M. Wt: 252.29 g/mol
InChI Key: WDCJHCWEIWEZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole, also known as SB-203580, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized by GlaxoSmithKline in 1995 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole selectively inhibits p38 MAPK by binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream targets, which are involved in the regulation of inflammation, apoptosis, and cell differentiation. By inhibiting p38 MAPK, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole can potentially reduce inflammation and cell death in various diseases.
Biochemical and Physiological Effects:
1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole has been shown to have significant biochemical and physiological effects in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In neurodegenerative disorders, it has been shown to reduce neuronal death and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole has several advantages for lab experiments. It is a highly selective inhibitor of p38 MAPK and has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and purify. However, there are also some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole. One direction is to develop more potent and selective inhibitors of p38 MAPK. Another direction is to explore the potential therapeutic applications of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole in other diseases such as cardiovascular disease and diabetes. Finally, future research could focus on improving the pharmacokinetic properties of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole to increase its effectiveness in vivo.
Conclusion:
1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole is a selective inhibitor of p38 MAPK that has been extensively studied for its potential therapeutic applications in various diseases. It has significant biochemical and physiological effects and has several advantages for lab experiments. However, there are also some limitations, and future research could focus on developing more potent and selective inhibitors of p38 MAPK and exploring the potential therapeutic applications of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole in other diseases.

Synthesis Methods

The synthesis of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically completed within a few hours. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activation of p38 MAPK, which plays a crucial role in the regulation of cellular responses to stress and inflammation. By inhibiting p38 MAPK, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole can potentially reduce inflammation and cell death in various diseases.

properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonylimidazole

InChI

InChI=1S/C11H12N2O3S/c1-9-3-4-10(16-2)11(7-9)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3

InChI Key

WDCJHCWEIWEZFY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2

Origin of Product

United States

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